N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure combines a benzothiazole moiety with a dimethoxybenzamide, enhancing its reactivity and biological interactions.
The compound is cataloged in various chemical databases and is available for purchase from chemical suppliers. Its synthesis and properties have been documented in scientific literature, indicating its relevance in research and potential applications in pharmaceuticals.
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is classified as an organic compound within the category of heterocycles due to the presence of the benzothiazole ring. It is also categorized under amides due to the presence of the amide functional group in its structure.
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be achieved through several synthetic routes:
The reactions are typically carried out under controlled conditions using solvents like dichloromethane or ethanol, with purification achieved through recrystallization or chromatography. Industrially, high-throughput methods such as microwave-assisted synthesis are increasingly used to enhance yield and efficiency.
The molecular formula for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is . The structural representation includes:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with biological targets at the molecular level:
Research indicates that its pharmacokinetic profile is favorable for therapeutic applications against various diseases, including tuberculosis and cancer .
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically appears as a crystalline solid. Specific physical properties such as melting point and solubility vary based on purity and synthesis methods.
Key chemical properties include:
These properties influence its behavior in chemical reactions and biological systems .
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several notable applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its versatility and importance in scientific exploration.
The core synthetic challenge in constructing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide (molecular formula C₂₂H₁₈N₂O₃S, MW 390.46) lies in establishing the C–N and C–C bonds between the benzothiazole, phenyl, and dimethoxybenzamide moieties with precise regiocontrol. Two principal strategies dominate the literature:
Directed Ortho-Metalation: The 2-arylbenzothiazole scaffold serves as a self-directing template for regioselective functionalization. Palladium-catalyzed C–H activation enables direct arylation at the ortho position of the pendant phenyl group. This method employs Pd(OAc)₂ (10 mol%) with AgOAc oxidant in trifluoroacetic acid at 90°C, achieving >80% yield with high regioselectivity [7]. Key advantages include elimination of pre-functionalized intermediates and tolerance for electron-donating groups like methoxy substituents.
Modular Amide Coupling: A sequential approach first constructs the 2-(2-aminophenyl)benzothiazole core via acid-catalyzed cyclization of 2-aminothiophenol with 2-nitrobenzaldehyde, followed by reduction of the nitro group. The resultant amine undergoes Schotten-Baumann acylation with 3,5-dimethoxybenzoyl chloride in dichloromethane using triethylamine as base, achieving 75-89% yields [5]. This method allows independent optimization of each fragment but requires protection of the benzothiazole nitrogen during reduction.
Table 1: Comparative Analysis of Coupling Methodologies
Strategy | Conditions | Yield Range | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
Pd-Catalyzed C–H Activation | Pd(OAc)₂/AgOAc, TFA, 90°C | 68-92% | Ortho-selective | Moderate (sensitive to sterics) |
Modular Amide Coupling | EDC/HATU, DCM, Et₃N, 0°C to RT | 75-89% | N/A | High |
Suzuki-Miyaura Cross-Coupling | 2-Chlorobenzothiazole + boronic acid, Pd(PPh₃)₄ | 60-78% | Controlled by halide | Limited by boronic acid availability |
Conventional thermal synthesis faces challenges in reaction efficiency and scalability for this thermally sensitive benzothiazole derivative. Microwave-assisted protocols address these limitations by enabling rapid amide bond formation and benzothiazole cyclization:
Amide Coupling Acceleration: Microwave irradiation (300 W, 120°C) reduces reaction times from 12 hours to 15-25 minutes when coupling 2-(2-aminophenyl)benzothiazole with 3,5-dimethoxybenzoic acid using HATU/DIPEA in acetonitrile. This method suppresses epimerization and hydrolytic byproducts while improving yields by 12-18% compared to room temperature reactions [5].
High-Throughput Library Synthesis: Parallel synthesis employs polymer-supported carbodiimide resins in 96-well plates, enabling rapid production of 48 analogs in under 4 hours. Automated liquid handling allows systematic variation of:
Table 2: Microwave vs Conventional Thermal Synthesis Performance
Parameter | Microwave Protocol | Conventional Protocol | Improvement |
---|---|---|---|
Reaction Time | 15-25 min | 10-14 hours | 30x reduction |
Isolated Yield | 82-93% | 65-77% | +17% avg |
Byproduct Formation | <3% | 8-15% | 5x reduction |
Scalability | 200 mmol max | Unlimited | N/A |
Energy Consumption | 0.8-1.2 kWh/mol | 4.5-6.2 kWh/mol | 5x reduction |
The dimethoxybenzamide moiety provides a versatile platform for late-stage diversification through selective transformations:
Methoxy Group Demethylation: BBr₃ in anhydrous DCM at -78°C selectively cleaves methyl ethers to phenolic -OH groups without compromising the amide bond or benzothiazole core. This enables subsequent alkylation with propargyl bromide or alkyl halides to install pro-drug motifs. Quantitative demethylation requires stoichiometric control (2.1 eq BBr₃) to avoid over-reaction [5].
Amide Nitrogen Functionalization: Directed ortho-lithiation at the amide nitrogen using LDA at -40°C generates nucleophilic sites for electrophilic trapping. This permits installation of:
Sulfonamide tethers (via sulfur trioxide adducts)Yields range from 45-72% depending on electrophile sterics [5].
Bioisosteric Methoxy Replacements: The 3,5-dimethoxy pattern is systematically modified to enhance metabolic stability:
Table 3: Impact of Methoxy Substituent Modifications on Compound Properties
Modification | Synthetic Route | LogP Change | Solubility (µg/mL) | H-Bond Acceptors |
---|---|---|---|---|
3,5-Dimethoxy (parent) | N/A | 3.2 | 18.7 ± 0.9 | 5 |
3,5-Bis(trifluoromethoxy) | Pd₂(dba)₃/XPhos, 100°C | 4.1 | 5.2 ± 0.3 | 5 |
3,5-Dichloro | NCS, CH₃CN, reflux | 4.3 | 3.9 ± 0.2 | 3 |
3,5-Dihydroxy | BBr₃, DCM, -78°C | 1.8 | 132.4 ± 6.1 | 7 |
3,5-Bis(cyclopropylmethoxy) | NaH, cyclopropylmethyl bromide, DMF | 4.6 | 8.7 ± 0.4 | 5 |
The hydrophobic nature of the benzothiazole-benzamide scaffold (LogP 3.2) necessitates specialized purification techniques to achieve pharmaceutical-grade purity (>99.5%):
Triple recrystallization reduces dimeric impurities to <0.3%Final purity exceeds 99.8% with 65-70% recovery [5].
Chromatographic Separation: Reverse-phase C18 columns (15 μm, 300Å pores) with ethanol-water gradients resolve challenging regioisomers:
Hydrolyzed acid derivative (k' = 1.8) [10]
Yield Optimization Strategies:
Table 4: Solvent Systems for Purification of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide Derivatives
Technique | Solvent System | Purity Achieved | Recovery Yield | Key Applications |
---|---|---|---|---|
Recrystallization | Ethyl acetate/n-hexane (3:7) | >99.8% | 65-70% | Bulk purification |
Recrystallization | Chloroform/cyclohexane (1:1) | 99.2% | 82% | High-recovery applications |
Flash Chromatography | SiO₂, EtOAc:pet. ether (1:2) | 97.5% | 88% | Intermediate purification |
Prep. HPLC | C18, EtOH:H₂O (65:35) | 99.5% | 75% | Final purification for bioassay |
CPC* | Hexane:EtOAc:MeOH:water (8:2:5:5) | 99.1% | 93% | Thermally sensitive derivatives |
*Centrifugal Partition Chromatography
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2